molecular formula C15H16FNO2S B2635120 N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide CAS No. 1796950-48-5

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide

Cat. No.: B2635120
CAS No.: 1796950-48-5
M. Wt: 293.36
InChI Key: CIGVJSJPSQNIBO-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is a compound with a molecular formula of C15H16FNO2S and a molecular weight of 293.36. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with a fluorophenyl group and a methoxypropyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the fluorophenyl and methoxypropyl groups. One common synthetic route involves the use of coupling reactions, where thiophene-2-carboxylic acid is first converted to its acid chloride derivative, which is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under suitable conditions to yield the desired carboxamide . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone derivatives .

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide can be compared with other thiophene-2-carboxamide derivatives, such as:

    Thiophene-2-carboxamide, N-(2-fluorophenyl): This compound lacks the methoxypropyl group, which may result in different chemical and biological properties.

    N-benzyl-N-phenylthiophene-2-carboxamide: This compound features benzyl and phenyl groups instead of the fluorophenyl and methoxypropyl groups, leading to variations in its antiviral activity.

    Thiophene-2-carboxamide derivatives with different substituents: These compounds may exhibit different pharmacological activities, such as anticancer or antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-15(19-2,11-6-3-4-7-12(11)16)10-17-14(18)13-8-5-9-20-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGVJSJPSQNIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CS1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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